2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a complex heterocyclic architecture. Its core structure includes:
- A 4H-pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a methyl group at position 5.
- A (Z)-configured thiazolidinone ring system at position 3, functionalized with a cyclopentyl group at position 3 and a thioxo group at position 2.
Properties
Molecular Formula |
C29H31N5O2S2 |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N5O2S2/c1-20-11-12-25-30-26(32-15-13-31(14-16-32)19-21-7-3-2-4-8-21)23(27(35)33(25)18-20)17-24-28(36)34(29(37)38-24)22-9-5-6-10-22/h2-4,7-8,11-12,17-18,22H,5-6,9-10,13-16,19H2,1H3/b24-17- |
InChI Key |
JAVQTLDPNYGVMZ-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for potential therapeutic applications.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Reduction: Reduction reactions could modify its functional groups.
Substitution: Substitution reactions may occur at various positions.
Thionyl chloride (SOCl₂): Used for cyclization and chlorination.
Base (e.g., NaOH): For deprotonation and condensation reactions.
Various catalysts: To facilitate specific transformations.
Major Products:: The major products depend on the reaction conditions and the specific functional groups targeted. Further research is needed to elucidate these products.
Scientific Research Applications
PKM2 Activation: As mentioned earlier, this compound activates PKM2, making it a potential target for antitumor therapy.
Cancer Research: Investigating its effects on tumor metabolism and growth.
Metabolic Regulation: Understanding its impact on glycolysis and energy production.
Drug Development: Exploring its potential as a lead compound for novel anticancer drugs.
Mechanism of Action
The compound’s mechanism of action involves binding to PKM2, promoting its active tetrameric form. This activation enhances glycolysis and supports tumor cell proliferation. Further studies are needed to unravel the precise molecular pathways involved.
Comparison with Similar Compounds
Core Scaffold Variations
The 4H-pyrido[1,2-a]pyrimidin-4-one core is shared with several derivatives listed in patents (), but other related scaffolds include:
- Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones (): These lack the pyridine ring but retain fused pyrimidinone systems. The substitution patterns here focus on chlorophenyl and methyl ester groups, differing significantly in electronic properties compared to the target compound.
Substituent Analysis
Key substituents influencing properties are compared below:
Electronic and Steric Effects
- Cyclopentyl vs. Methoxyethyl (Thiazolidinone substituent): The cyclopentyl group in the target compound introduces steric bulk and hydrophobicity, which may enhance membrane permeability but reduce solubility.
- Benzylpiperazine vs.
Physicochemical Implications
- Molecular Weight and LogP: While exact values are unavailable, the cyclopentyl group likely increases the target compound’s molecular weight and logP compared to Analog A. This aligns with , which notes that small structural changes in congeneric series significantly alter van der Waals descriptors and electronic profiles .
- Stereochemical Considerations: The (Z)-configuration of the thiazolidinone methylidene group in the target compound may enforce planar rigidity, affecting binding to biological targets compared to (E)-isomers or flexible analogs .
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. Its unique structure combines various functional groups that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities. The presence of the benzylpiperazine moiety and the thiazolidinone derivative enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H29N5O2S2 |
| Molecular Weight | 531.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | SEPBDHIEPNNESO-NKFKGCMQSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components, particularly the piperazine and thiazolidine moieties, are crucial for binding to these targets. This interaction may lead to inhibition or activation of various cellular pathways, influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 37a | MCF-7 | 3.2 |
| Compound 37b | A549 | 8.4 |
| Compound 48a | MCF-7 | 0.16 |
These studies suggest that modifications in the thiazolidine structure can enhance anticancer activity, indicating the potential of this compound as a lead candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that similar thiazolidinone derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of specific kinases associated with microbial growth .
Case Studies and Research Findings
- Antioxidant Activity : Thiazolidinone derivatives have been reported to exhibit antioxidant properties through mechanisms such as lipid peroxidation inhibition. Compounds with specific substitutions demonstrated enhanced antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
- Caspase Pathway Activation : Some studies have indicated that certain derivatives induce apoptosis through the caspase pathway, highlighting their potential in cancer treatment by promoting programmed cell death in malignant cells .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to various biological targets, providing insights into its mechanism of action and guiding further modifications for improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
